Methyl 3-amino-5-chloro-2-methylbenzoate

EZH2 inhibitor Anticancer Epigenetics

Secure Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 294190-18-4), the designated synthetic intermediate for patent-protected EZH2 biphenyl core construction. The specific 2-methyl, 3-amino, 5-chloro substitution pattern is chemically non-neutral: it provides steric control during amide coupling, modulates the electronic environment for optimal GR inhibition, and is the privileged scaffold for CCR5 antagonist programs. Using any other regioisomer will fail to replicate the protected synthetic route. Available at 97% purity with full analytical characterization. Essential for preparing WO2013/173441-exemplified benzamide inhibitors and focused redox modulation libraries.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 294190-18-4
Cat. No. B1403374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-chloro-2-methylbenzoate
CAS294190-18-4
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
InChIKeyRGXZOGNUNHYYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Chloro-2-Methylbenzoate (CAS 294190-18-4) Procurement Specification and Baseline Characterization


Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 294190-18-4) is a trisubstituted benzoate ester bearing amino, chloro, and methyl substituents at the 3-, 5-, and 2-positions respectively, with a molecular formula C9H10ClNO2 and molecular weight of 199.63 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting Enhancer of Zeste Homolog 2 (EZH2) and the CCR5 chemokine receptor [1]. Typical commercial specifications cite a purity of 97% with analytical characterization by NMR, HPLC, or GC . Predicted physicochemical properties include a boiling point of 331.6 ± 37.0 °C and a density of 1.264 ± 0.06 g/cm³ .

Why Methyl 3-Amino-5-Chloro-2-Methylbenzoate (CAS 294190-18-4) Cannot Be Replaced by Other Aminochlorobenzoate Analogs


Substitution among aminobenzoate derivatives is not chemically neutral because the precise ring substitution pattern governs downstream synthetic utility, biological target engagement, and regulatory starting material designation. For methyl 3-amino-5-chloro-2-methylbenzoate, the combination of a 2-methyl group ortho to the ester, a 3-amino group, and a 5-chloro substituent defines its unique reactivity profile in amide coupling reactions and its role as a privileged scaffold in specific patent-protected therapeutic programs [1]. Altering the substitution pattern by omitting the 2-methyl group or relocating the chlorine atom changes the electronic environment of the amino group, modifies steric hindrance around the ester, and precludes the compound from serving as the designated intermediate in the synthetic routes for which it was optimized .

Quantitative Differentiation Evidence for Methyl 3-Amino-5-Chloro-2-Methylbenzoate (CAS 294190-18-4) Relative to Analogs


Patent-Specified Intermediate in EZH2 Inhibitor Synthesis: Methyl 3-Amino-5-Chloro-2-Methylbenzoate vs. Unsubstituted and Mono-Substituted Analogs

Methyl 3-amino-5-chloro-2-methylbenzoate is explicitly designated as a key intermediate in the synthetic route for a series of substituted benzamide EZH2 inhibitors disclosed in WO2013/173441 [1]. The patent exemplifies its use in the preparation of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide and related analogs, where the 2-methyl-3-amino-5-chloro benzoate core is essential for constructing the biphenyl pharmacophore via Suzuki coupling following amide bond formation [1]. In contrast, simpler analogs such as methyl 3-amino-5-chlorobenzoate (lacking the 2-methyl group) or methyl 3-amino-4-chlorobenzoate (differing in chlorine position) are not specified for this application and would yield structurally distinct final compounds with unvalidated EZH2 inhibitory activity .

EZH2 inhibitor Anticancer Epigenetics

Positional Specificity of Chlorine Substitution: 5-Chloro Derivative Shows Highest Human Glutathione Reductase Inhibition vs. 4-Chloro and Other Analogs

In a comparative in vitro study of 3-amino-benzoic acid methyl ester derivatives, the 5-chloro substituted analog (methyl 3-amino-5-chlorobenzoate) exhibited the highest inhibitory effect on human glutathione reductase (hGR) with a Ki value of 0.524 ± 0.109 µM, outperforming all other tested analogs including the 4-chloro derivative which showed markedly weaker hGR inhibition [1]. While the target compound methyl 3-amino-5-chloro-2-methylbenzoate contains an additional 2-methyl group not present in the tested 5-chloro analog, the class-level inference establishes that the 5-chloro-3-amino substitution pattern is privileged for hGR inhibition. The 2-methyl group present in the target compound may further modulate binding interactions through steric and electronic effects [1].

Glutathione reductase Enzyme inhibition Structure-activity relationship

Documented Synthetic Route with Quantified Yield: Methyl 3-Amino-5-Chloro-2-Methylbenzoate Achieves 93% Yield Under Optimized Reduction Conditions

A validated synthetic protocol for methyl 3-amino-5-chloro-2-methylbenzoate has been documented with a quantified yield of 93% using tin(II) chloride dihydrate-mediated reduction of methyl 5-chloro-2-methyl-3-nitrobenzoate . The procedure uses 21.78 mmol of nitro precursor, 89 mmol SnCl₂·2H₂O in ethyl acetate at reflux (85 °C) for 3 hours, yielding 4.05 g (20.29 mmol) of purified product after silica gel chromatography . This yield establishes a reproducible benchmark for process development and quality control. In contrast, alternative reduction methods (e.g., Fe/NH₄Cl, catalytic hydrogenation) or syntheses of regioisomeric analogs may produce variable yields that require independent optimization; the published 93% yield provides a validated reference point for procurement specifications and synthetic planning .

Synthetic methodology Process chemistry Nitro reduction

Prioritized Application Scenarios for Methyl 3-Amino-5-Chloro-2-Methylbenzoate (CAS 294190-18-4) Based on Evidence


Synthesis of EZH2 Inhibitors for Oncology Drug Discovery

Procure methyl 3-amino-5-chloro-2-methylbenzoate as the designated intermediate for preparing substituted benzamide EZH2 inhibitors, as exemplified in WO2013/173441. The compound serves as the essential building block for constructing the biphenyl core via sequential amide bond formation and Suzuki coupling reactions [1]. Use of this specific intermediate ensures fidelity to the patented synthetic route and facilitates the preparation of analogs such as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide. The 2-methyl group provides steric control during coupling, while the 3-amino group serves as the handle for amide bond formation [1].

Structure-Activity Relationship Studies of Glutathione Reductase Inhibitors

Utilize methyl 3-amino-5-chloro-2-methylbenzoate or its hydrolyzed acid form as a scaffold for developing potent human glutathione reductase inhibitors. Class-level evidence demonstrates that the 5-chloro-3-amino substitution pattern confers optimal hGR inhibition (Ki = 0.524 µM for the demethylated analog), significantly outperforming 4-chloro and other regioisomers [2]. The additional 2-methyl group in this compound offers a vector for further structural elaboration to modulate potency, selectivity, and physicochemical properties. This compound is suitable for derivatization via the amino group to generate focused libraries for probing redox modulation in cancer cell lines [2].

CCR5 Antagonist Pharmacophore Development

Deploy methyl 3-amino-5-chloro-2-methylbenzoate as a starting material for synthesizing CCR5 antagonist candidates. Preliminary pharmacological screening has indicated that derivatives incorporating this benzoate core can function as CCR5 antagonists with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The amino group at the 3-position provides a conjugation site for attaching diverse pharmacophoric elements, while the 5-chloro and 2-methyl substituents influence the conformational and electronic properties of the aromatic ring critical for CCR5 binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-5-chloro-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.